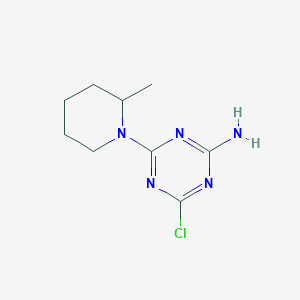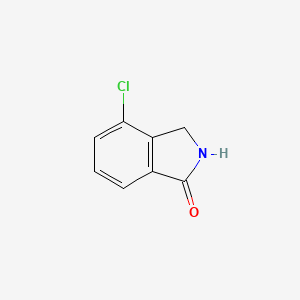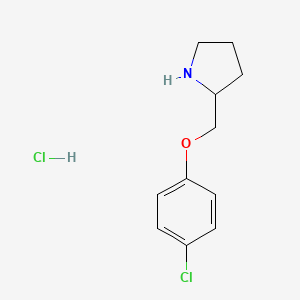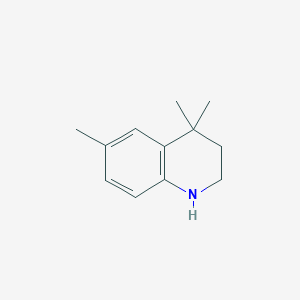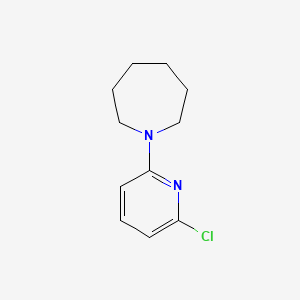
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
“3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound. It is part of a class of compounds that contain the trifluoromethyl (TFM, -CF3) group . These compounds have been found to exhibit numerous pharmacological activities .
Molecular Structure Analysis
The molecular formula of “3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine” is C14H12ClF3N2 . The structure includes a pyridinamine group, a trifluoromethyl group, and a 3-methylphenyl group .Applications De Recherche Scientifique
Organometallic Reactions and Catalysis
Research by Barrio, Esteruelas, and Oñate (2004) explored the reactions of hexahydride complexes with various pyridinamines, including derivatives of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. They discovered that these complexes can catalyze hydrogenation reactions, highlighting their potential in organometallic chemistry and catalysis (Barrio, Esteruelas, & Oñate, 2004).
Intermediate in Synthesis of Pesticides
The synthesis of 2-chloro-3-iodopyridine, a crucial precursor for producing 2-chloro-3-(trifluoromethyl) pyridine, was investigated by Yi-hui (2009). This compound is an intermediate in the synthesis of flazasulfuron, a pesticide, demonstrating the role of such compounds in agricultural chemical production (Yi-hui, 2009).
Fungicide Structure Analysis
Jeon et al. (2013) studied the structure of fluazinam, a fungicide containing a derivative of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. Their work provided insights into the molecular structure of this compound, contributing to our understanding of fungicide design and function (Jeon, Kim, Lee, & Kim, 2013).
Pyrolysis Products and Carcinogenicity
Stavenuiter et al. (1985) synthesized 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine related to 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. PPA is potentially carcinogenic, indicating the significance of studying such compounds for health and safety considerations (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Pharmaceutical Intermediates
Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to the compound , as an intermediate in the production of various pharmaceuticals. This highlights the importance of such compounds in the development of new drugs and treatments (Xin-xin, 2006).
Propriétés
IUPAC Name |
3-chloro-N-(3-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-3-2-4-10(5-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKMRJBKDVQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



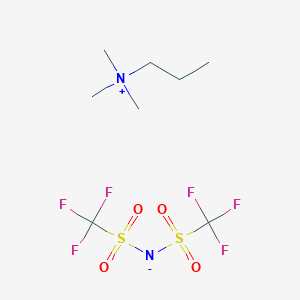
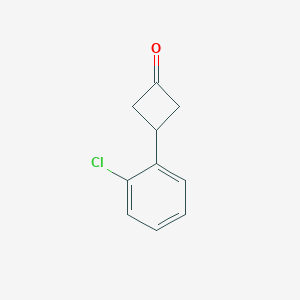
![Methyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1452324.png)
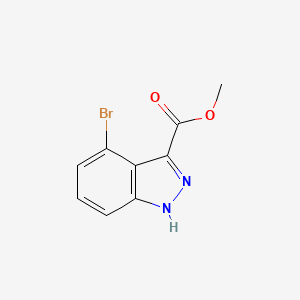

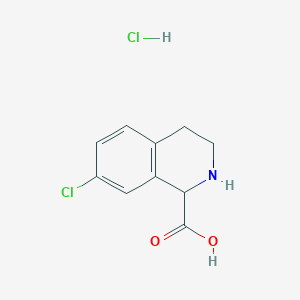
![1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1452329.png)
